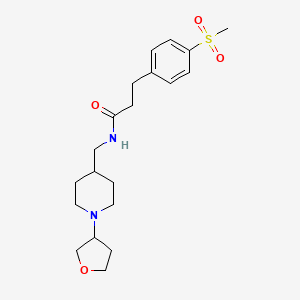
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide, also known as compound 1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 involves the inhibition of specific enzymes and proteins in the body. In cancer research, this compound 1 inhibits the activity of DNA topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. In inflammation research, this compound 1 inhibits the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, this compound 1 reduces oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound 1 induces apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound 1 reduces the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response. In neurodegenerative disease research, this compound 1 protects neurons from oxidative damage and reduces neuroinflammation.
实验室实验的优点和局限性
The advantages of using N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 in lab experiments include its high potency and selectivity for specific enzymes and proteins. However, the limitations of using this compound 1 include its low solubility in aqueous solutions, which can affect its bioavailability, and its potential toxicity at high doses.
未来方向
There are several future directions for the research of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1. In cancer research, future studies could focus on the development of more potent and selective analogs of this compound 1 for the treatment of specific types of cancer. In inflammation research, future studies could investigate the potential of this compound 1 as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis. In neurodegenerative disease research, future studies could explore the potential of this compound 1 as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
In conclusion, this compound 1 has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of specific enzymes and proteins in the body, and it has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more potent and selective analogs of this compound 1 for the treatment of various diseases.
合成方法
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1-(furan-3-yl)propan-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
科学研究应用
Compound 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide 1 has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. Inflammation research has shown that this compound 1 exhibits anti-inflammatory properties by suppressing the production of inflammatory cytokines. In neurodegenerative disease research, this compound 1 has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-4-5-15(8-12(11)2)20(17,18)16-13(3)9-14-6-7-19-10-14/h4-8,10,13,16H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJUJCXPJOGMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

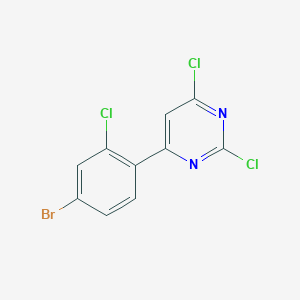
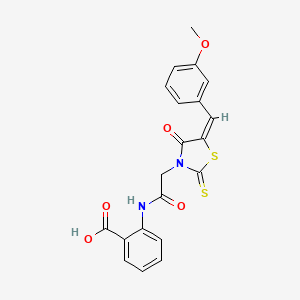
![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)
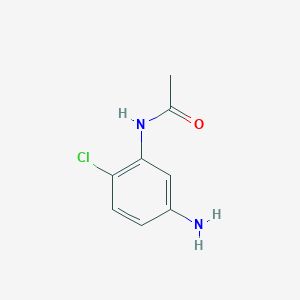
![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)

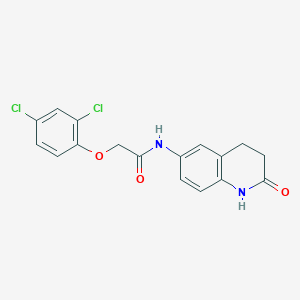
![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)
![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)
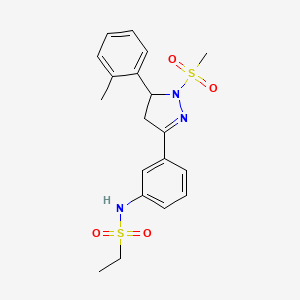
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2354281.png)
